molecular formula C6H10F3NO B6227755 2-(trifluoromethyl)oxan-4-amine CAS No. 1880505-53-2

2-(trifluoromethyl)oxan-4-amine

Cat. No.: B6227755
CAS No.: 1880505-53-2
M. Wt: 169.14 g/mol
InChI Key: XGTXXWPCMBJBCB-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)oxan-4-amine is an organic compound characterized by the presence of a heterocyclic ring containing both oxygen and nitrogen atoms. The molecular formula of this compound is C6H10F3NO, and it has a molecular weight of 169.1 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 2-(trifluoromethyl)oxan-4-amine involves the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) as a trifluoromethylating agent . This method is advantageous due to its good functional group tolerance, mild reaction conditions, and the use of inexpensive or easy-to-handle materials. The reaction typically proceeds through the formation of thiocarbonyl fluoride as a key intermediate.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. Industrial production would likely focus on optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)oxan-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

    Addition Reactions: The presence of the amine group allows for addition reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation but generally involve mild temperatures and the use of solvents such as dichloromethane or acetonitrile.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions may yield trifluoromethylated derivatives, while oxidation reactions could produce corresponding oxides.

Scientific Research Applications

2-(Trifluoromethyl)oxan-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.

    Industry: Utilized in the development of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)oxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-aryl-2-trifluoromethyl-quinazoline-4-amine: Known for its antiproliferative activity against cancer cell lines.

    Fluorinated Pyridines: Used in various applications, including pharmaceuticals and agrochemicals.

Uniqueness

2-(Trifluoromethyl)oxan-4-amine is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms in the heterocyclic ring. This structural feature, combined with the trifluoromethyl group, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

1880505-53-2

Molecular Formula

C6H10F3NO

Molecular Weight

169.14 g/mol

IUPAC Name

2-(trifluoromethyl)oxan-4-amine

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)5-3-4(10)1-2-11-5/h4-5H,1-3,10H2

InChI Key

XGTXXWPCMBJBCB-UHFFFAOYSA-N

Canonical SMILES

C1COC(CC1N)C(F)(F)F

Purity

95

Origin of Product

United States

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